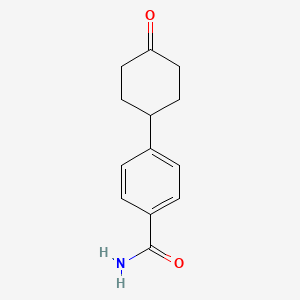
4-(4-Oxocyclohexyl)benzamide
Vue d'ensemble
Description
4-(4-Oxocyclohexyl)benzamide is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
4-(4-Oxocyclohexyl)benzamide has been identified as a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for further development in therapeutic applications.
1.1. Inhibitors of Cyclooxygenase-2 (COX-2)
Research indicates that derivatives of this compound exhibit significant inhibitory activity against COX-2, an enzyme implicated in inflammatory processes. COX-2 inhibitors are crucial in developing anti-inflammatory drugs, particularly for conditions such as arthritis and pain management. The synthesis of such derivatives has been documented, showing promising results in vitro .
The biological activities of this compound and its derivatives have been explored extensively, revealing various therapeutic potentials.
2.1. Antioxidant Properties
Studies have demonstrated that compounds related to this compound possess antioxidant capabilities. These compounds can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage linked to various diseases .
2.2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound derivatives have been highlighted in several studies. These compounds can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound is typically achieved through various organic reactions that allow for the introduction of functional groups conducive to biological activity.
3.1. Synthetic Routes
- Nucleophilic Substitution : This method involves the nucleophilic attack on the carbonyl carbon of cyclohexanone derivatives followed by acylation to form the amide bond.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to improve yields and reduce reaction times for synthesizing benzamides from oxazolones .
Case Studies
Several case studies illustrate the application of this compound in drug discovery and development.
Case Study 1: Development of COX-2 Inhibitors
A study focused on synthesizing a series of compounds based on this compound, evaluating their COX-2 inhibitory activities through in vitro assays. The most potent derivatives showed IC50 values comparable to existing COX-2 inhibitors, indicating their potential as new therapeutic agents .
Case Study 2: Antioxidant Activity Assessment
In another study, a range of derivatives were tested for their ability to inhibit lipid peroxidation and scavenge free radicals. The findings suggested that certain modifications to the benzamide structure significantly enhanced antioxidant activity, supporting further exploration in neuroprotective therapies .
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-(4-oxocyclohexyl)benzamide |
InChI |
InChI=1S/C13H15NO2/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2,(H2,14,16) |
Clé InChI |
QWCRAYDIXLUPOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















